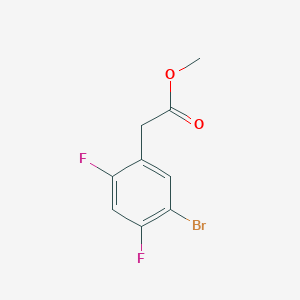

Methyl 5-bromo-2,4-difluorophenylacetate

Description

Methyl 5-bromo-2,4-difluorophenylacetate is a halogenated aromatic ester characterized by a bromine atom at the 5-position and fluorine atoms at the 2- and 4-positions of the phenyl ring, linked to a methyl acetate group. Its molecular formula is presumed to be C₁₀H₈BrF₂O₂, with a molecular weight approximating 265.05 g/mol based on structural analogs .

Properties

IUPAC Name |

methyl 2-(5-bromo-2,4-difluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O2/c1-14-9(13)3-5-2-6(10)8(12)4-7(5)11/h2,4H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRWBLJXAXJDAJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=C(C=C1F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2,4-difluorophenylacetate typically involves the esterification of 5-bromo-2,4-difluorophenylacetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of alternative catalysts and solvents can optimize the process for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2,4-difluorophenylacetate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted phenylacetates.

Oxidation: Formation of 5-bromo-2,4-difluorophenylacetic acid.

Reduction: Formation of 5-bromo-2,4-difluorophenylmethanol.

Scientific Research Applications

Methyl 5-bromo-2,4-difluorophenylacetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2,4-difluorophenylacetate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other brominated and fluorinated aromatic derivatives allow for comparative analysis:

5-Bromo-2'-deoxyuridine (BrdU)

- Structure : A brominated nucleoside with bromine at the 5-position of uracil.

- Molecular Weight : 307.10 g/mol.

- Applications : Widely used in cell proliferation assays to label DNA-synthesizing cells . Under γ-radiolysis, BrdU generates reactive intermediates that form cross-links or degradation products, highlighting bromine’s role in modulating DNA stability .

- Key Difference : Unlike Methyl 5-bromo-2,4-difluorophenylacetate, BrdU’s biological activity stems from its incorporation into DNA, whereas the target compound’s aromatic bromine and fluorine likely influence its chemical reactivity rather than biological function.

(S)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane

- Structure : Features bromine (5-position) and fluorine (2,3-positions) on a phenyl ring attached to an epoxide group.

- Molecular Weight : 265.05 g/mol .

- Applications : Marketed as a research chemical, suggesting utility in synthetic organic chemistry.

- Key Difference : The epoxide functional group confers distinct reactivity (e.g., ring-opening reactions) compared to the acetate ester in this compound.

Methyl 2,4-Difluorophenylacetate (Hypothetical Analog)

- Structure : Lacks the bromine atom at the 5-position.

Data Table: Comparative Analysis

Research Findings

- BrdU : In co-culture assays, BrdU incorporation into DNA is a hallmark of proliferating cells, with fluorescence-based detection enabling quantitative analysis . Under γ-radiolysis, bromine in BrdU facilitates radical formation, leading to intrastrand cross-links or aglycone products .

- Fluorine and Bromine Synergy : In this compound, fluorine’s electron-withdrawing effect may enhance the acetate ester’s susceptibility to hydrolysis or nucleophilic attack, while bromine could enable cross-coupling reactions (e.g., Suzuki).

- Structural Analogs: The absence of direct data on the target compound necessitates extrapolation from related structures. For example, brominated aromatics often exhibit increased stability and reactivity in palladium-catalyzed reactions compared to non-halogenated analogs.

Notes

Limitations : Direct experimental data on this compound are absent in the provided evidence; comparisons rely on structurally related compounds.

Synthetic Potential: The compound’s halogenated aromatic core positions it as a candidate for synthesizing complex molecules in medicinal chemistry, though further studies are needed to confirm reactivity.

Contradictions: No direct contradictions exist in the evidence, but the functional diversity of compared compounds (nucleosides vs. esters) limits biological inferences.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.